Pirmagrel

Descripción general

Descripción

Pirmagrel is a potent thromboxane synthase inhibitor. It is primarily used in scientific research for its ability to inhibit the synthesis of thromboxane, a compound involved in platelet aggregation and vasoconstriction . This makes this compound a valuable tool in the study of cardiovascular diseases and thrombosis .

Aplicaciones Científicas De Investigación

Pirmagrel has several scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of thromboxane synthesis.

Biology: Helps in understanding the role of thromboxane in various biological processes.

Medicine: Investigated for its potential in treating cardiovascular diseases and thrombosis.

Industry: Utilized in the development of new therapeutic agents targeting thromboxane synthesis

Safety and Hazards

Mecanismo De Acción

Pirmagrel exerts its effects by selectively inhibiting thromboxane synthase, an enzyme responsible for the production of thromboxane A2 from prostaglandin H2 . This inhibition reduces the levels of thromboxane A2, leading to decreased platelet aggregation and vasoconstriction. The molecular targets involved include thromboxane synthase and the thromboxane A2 receptor .

Análisis Bioquímico

Biochemical Properties

Pirmagrel plays a significant role in biochemical reactions by inhibiting thromboxane synthetase, an enzyme responsible for the production of thromboxane A2 from prostaglandin H2. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this enzyme, this compound effectively reduces the levels of thromboxane A2, thereby decreasing platelet aggregation and vasoconstriction . This compound interacts with thromboxane synthetase through competitive inhibition, binding to the active site of the enzyme and preventing the conversion of prostaglandin H2 to thromboxane A2 .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in endothelial cells and platelets. In endothelial cells, this compound reduces the production of thromboxane A2, leading to decreased platelet aggregation and vasoconstriction . This effect is crucial in preventing thrombotic events and improving blood flow. Additionally, this compound has been observed to modulate cell signaling pathways involved in inflammation and coagulation, further contributing to its antithrombotic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of thromboxane synthetase, thereby inhibiting its activity. This binding prevents the conversion of prostaglandin H2 to thromboxane A2, leading to a reduction in thromboxane A2 levels . The inhibition of thromboxane synthetase by this compound is competitive, meaning that it competes with prostaglandin H2 for binding to the enzyme’s active site . This competitive inhibition results in a decrease in thromboxane A2 production, which in turn reduces platelet aggregation and vasoconstriction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is rapidly eliminated from the plasma, with a distribution half-life of approximately 6.7 minutes and a terminal half-life of 73 minutes . Despite its rapid elimination, this compound causes a sustained suppression of thromboxane B2 levels, a stable metabolite of thromboxane A2, during continuous infusion . This sustained suppression indicates that this compound remains effective in inhibiting thromboxane synthetase over an extended period, even as its plasma levels decrease .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that lower doses of this compound effectively reduce thromboxane A2 production without causing significant adverse effects . Higher doses of this compound can lead to toxic effects, including gastrointestinal disturbances and renal toxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of thromboxane synthetase. It interacts with enzymes such as thromboxane synthetase and prostaglandin H2, leading to a reduction in thromboxane A2 production . This interaction affects the metabolic flux of arachidonic acid, a precursor of prostaglandin H2, and ultimately reduces the levels of thromboxane A2 and its metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the bloodstream. It reaches a steady-state plasma level rapidly and is distributed throughout the body with a distribution half-life of 6.7 minutes . The compound is then eliminated from the plasma with a terminal half-life of 73 minutes . This compound’s distribution and transport are crucial for its effectiveness in inhibiting thromboxane synthetase and reducing thromboxane A2 levels .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with thromboxane synthetase . This interaction occurs in the cytosol, where thromboxane synthetase is located, allowing this compound to effectively inhibit the enzyme’s activity . The localization of this compound within the cytoplasm is essential for its role in reducing thromboxane A2 production and its subsequent effects on platelet aggregation and vasoconstriction .

Métodos De Preparación

The synthesis of Pirmagrel involves several steps, starting with the preparation of the mother liquor. Typically, 2 mg of the compound is dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The synthetic route and reaction conditions for industrial production are not widely documented, but the compound is available for research purposes from various suppliers .

Análisis De Reacciones Químicas

Pirmagrel undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

Pirmagrel is unique in its selective inhibition of thromboxane synthase. Similar compounds include:

Clopidogrel: Another thienopyridine that also inhibits platelet aggregation by blocking P2Y12 receptors.

Ticlopidine: Similar to Prasugrel and Clopidogrel, it inhibits platelet aggregation but has a different safety profile.

This compound’s uniqueness lies in its specific inhibition of thromboxane synthase, whereas the other compounds primarily target adenosine diphosphate receptors.

Propiedades

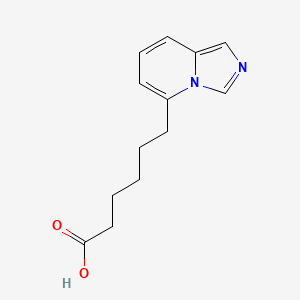

IUPAC Name |

6-imidazo[1,5-a]pyridin-5-ylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c16-13(17)8-3-1-2-5-11-6-4-7-12-9-14-10-15(11)12/h4,6-7,9-10H,1-3,5,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFOFTJHFFTNRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN2C(=C1)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80234982 | |

| Record name | Pirmagrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85691-74-3 | |

| Record name | Pirmagrel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085691743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirmagrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIRMAGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J5H2VA91V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

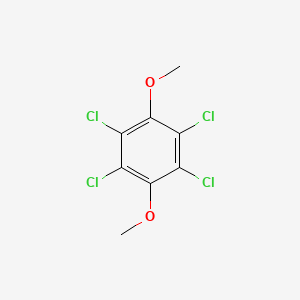

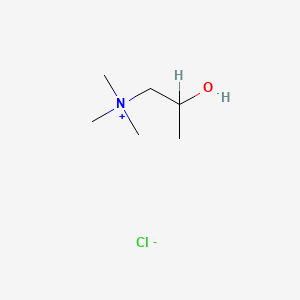

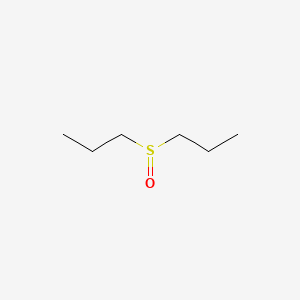

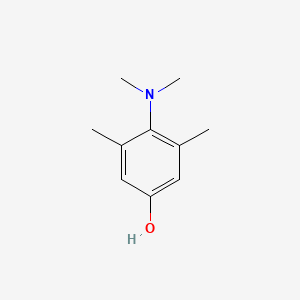

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

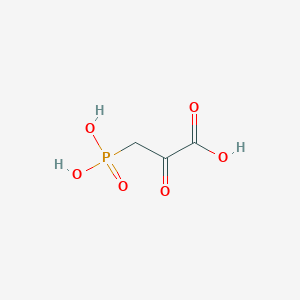

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Pirmagrel?

A1: this compound functions as a thromboxane synthase inhibitor. [, , ] This means it prevents the conversion of prostaglandin H2 to thromboxane A2, a potent vasoconstrictor and platelet aggregator. By inhibiting thromboxane A2 production, this compound tips the balance towards prostacyclin, a vasodilator and inhibitor of platelet aggregation.

Q2: How does this compound's activity in pre-eclampsia differ from its effects in normal physiological conditions?

A2: Research suggests that this compound can normalize the imbalance of thromboxane A2 and prostacyclin observed in pre-eclampsia. [] Cytotrophoblasts from pre-eclamptic pregnancies typically exhibit increased thromboxane A2 production. This compound, at low concentrations, effectively inhibits this elevated thromboxane production, leading to a concurrent increase in prostacyclin levels. This normalization effect may be beneficial in mitigating the vasoconstriction and platelet aggregation associated with pre-eclampsia.

Q3: Does this compound directly interact with thromboxane A2/prostaglandin endoperoxide (TXA2/PG-END) receptors?

A3: While this compound primarily acts as a thromboxane synthase inhibitor, studies indicate that it also possesses a weaker affinity for TXA2/PG-END receptors compared to dedicated antagonists like GR32191 or SQ29548. [] This direct receptor interaction might contribute to this compound's overall efficacy in inhibiting thromboxane A2-mediated effects.

Q4: Has this compound demonstrated efficacy in animal models of disease?

A4: Yes, studies in young spontaneously hypertensive rats (SHR), a model for studying hypertension, have shown this compound's ability to reduce exaggerated tubuloglomerular feedback activity. [, ] This effect is likely mediated by the inhibition of thromboxane A2, which contributes to the heightened sensitivity of this feedback mechanism in SHR.

Q5: Are there specific analytical methods used to study this compound?

A5: While the provided research abstracts don't delve into specific analytical techniques for this compound, it's safe to assume that standard methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for its detection and quantification in biological samples. Additionally, radioligand binding assays using tritiated ligands like [3H]SQ29548 are likely used to study its interaction with TXA2/PG-END receptors. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.